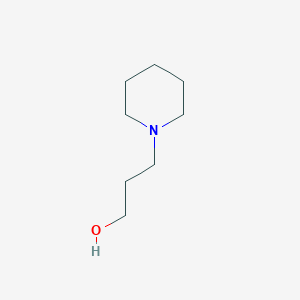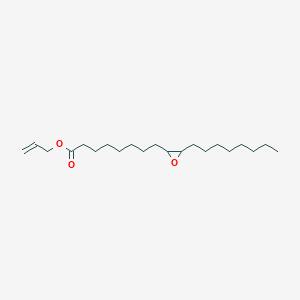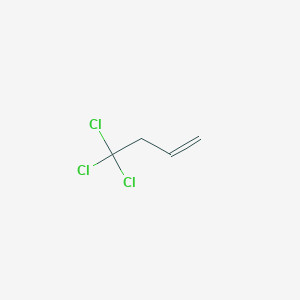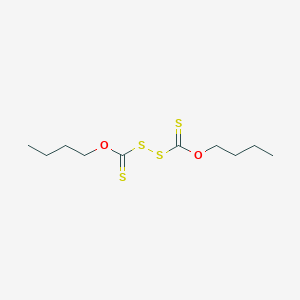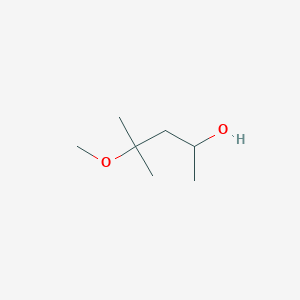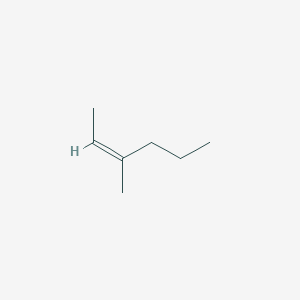
(Z)-3-Methyl-2-hexene
Overview
Description
(Z)-3-Methyl-2-hexene, also known as (Z)-3-methyl-2-hexanol, is a hydrocarbon compound belonging to the alkene family. It is an important intermediate in the synthesis of a variety of industrial products, including pharmaceuticals, food additives, and fragrances. The compound is found in a variety of natural sources, such as essential oils and plant extracts.
Scientific Research Applications
Isomerization and Catalysis : The catalytic isomerization of 1-hexene on H-ZSM-5 zeolite was investigated, showing processes such as double bond shift, cis-trans isomerization, and skeletal rearrangement, which are relevant to understanding the behavior of similar compounds like (Z)-3-Methyl-2-hexene in catalytic processes (Abbot, Corma, & Wojciechowski, 1985).
Polymerization : Research on zirconium complexes of amine-bis(phenolate) ligands for 1-hexene polymerization showed that peripheral structural parameters significantly affect reactivity, which is important for understanding polymerization processes involving similar olefins (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).
Surface Chemistry : Studies on the reactivity of Z-2-hexene and Z-3-hexene on Ru(001) surfaces using reflection-absorption infrared spectroscopy (RAIRS) provided insights into adsorption, decomposition, and isomerization at the molecular level, relevant for understanding surface interactions of (Z)-3-Methyl-2-hexene (Ilharco, García, & Barros, 2002); (García, Barros, & Ilharco, 2001).
Renewable Fuel Production : The synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene, a compound structurally similar to (Z)-3-Methyl-2-hexene, was explored, highlighting the potential of such olefins in sustainable fuel applications (Harvey & Quintana, 2010).
Catalyst Development : The formation of catalytically active centres of oxides in the double bond shift of olefins was studied, providing insights into the catalytic behavior of compounds like (Z)-3-Methyl-2-hexene (Gáti & Resofszki, 1989).
Methanol Conversion : Research into methanol conversion to propene over high silicon H-ZSM-5, involving the study of olefins such as hexenes, offers an understanding of the catalytic processes relevant to compounds like (Z)-3-Methyl-2-hexene (Wu, Guo, Xiao, Xiao, & Luo, 2011).
Safety And Hazards
Like other hydrocarbons, alkenes are flammable and should be handled with care. They can form explosive mixtures with air and may be harmful if inhaled, ingested, or come into contact with the skin1.
Future Directions
The study of alkenes continues to be an active area of research in organic chemistry. Current research focuses on developing new methods for alkene synthesis, studying the mechanisms of alkene reactions, and exploring the use of alkenes in the synthesis of complex organic molecules1.
properties
IUPAC Name |
(Z)-3-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUUSXQSKCZNO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879001 | |
| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Methyl-2-hexene | |
CAS RN |
10574-36-4 | |
| Record name | 2-Hexene, 3-methyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-3-Methyl-2-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




